molecular formula C14H8N4O5 B14917523 N-(2-cyanophenyl)-3,5-dinitrobenzamide

N-(2-cyanophenyl)-3,5-dinitrobenzamide

Cat. No.: B14917523
M. Wt: 312.24 g/mol
InChI Key: QAUBELUFXPWAED-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3,5-dinitrobenzamide is a chemical compound offered for research purposes. As a nitroaromatic benzamide derivative, it shares structural features with a class of molecules being investigated in medicinal chemistry for their potential as hypoxia-activated prodrugs . Nitroaromatic compounds can be designed to target the hypoxic microenvironments found in solid tumors, such as glioblastoma . Under low oxygen conditions, these prodrugs can be selectively activated by cellular reductases, triggering a fragmentation cascade that releases a cytotoxic payload, which may include DNA-alkylating agents like a methyldiazonium ion . This targeted delivery aims to improve the selectivity of cancer treatments and is a key area of ongoing scientific exploration. Researchers can utilize this compound to study bioreductive activation mechanisms, hypoxic cell targeting, and the development of novel therapeutics. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

N-(2-cyanophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H8N4O5/c15-8-9-3-1-2-4-13(9)16-14(19)10-5-11(17(20)21)7-12(6-10)18(22)23/h1-7H,(H,16,19)

InChI Key

QAUBELUFXPWAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2-cyanophenylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyano and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(2-cyanophenyl)-3,5-dinitrobenzamide can be contextualized by comparing it to structurally related dinitrobenzamides. Key compounds and their attributes are summarized below:

Table 1: Comparison of this compound with Structural Analogs

Compound Name Substituent Biological Activity MIC/MBC Values (if available) Key Applications References
This compound 2-cyanophenyl Antitubercular (inferred) Not reported Research compound -
DNB1 [N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide] 2-(4-methoxyphenoxy)ethyl Antitubercular (Mtb MDR/XDR) ~75 ng/mL (MIC) Targeting DprE1 enzyme
DNB2 [N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide] 2-(benzyloxy)ethyl Antitubercular (Mtb MDR/XDR) ~75 ng/mL (MIC) Targeting DprE1 enzyme
N-(4-hydroxyphenyl)-3,5-dinitrobenzamide 4-hydroxyphenyl Electrochemical sensing N/A Biosensor for glutathione/piroxicam
N-(5-azidopentyl)-3,5-dinitrobenzamide 5-azidopentyl Antitubercular (moderate) Low/moderate yields (14–55%) Intermediate in drug synthesis
N-(2-chloro-5-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide 2-chloro-5-(trifluoromethyl)phenyl Unknown (discontinued) N/A Research compound (discontinued)

Key Structural and Functional Insights

Substituent Effects on Antimicrobial Activity: DNB1 and DNB2: The 4-methoxyphenoxy and benzyloxy groups in DNB1/DNB2 enhance lipophilicity and target binding to DprE1, enabling potent activity against Mtb (MIC ~75 ng/mL) and low cytotoxicity . These substituents likely improve membrane permeability and enzyme inhibition. However, its efficacy remains unquantified in the evidence.

Role of Substituent Length and Polarity: Long aliphatic chains (e.g., 5-azidopentyl in ) correlate with reduced antitubercular activity, possibly due to steric hindrance or reduced solubility . Polar groups (e.g., hydroxyl in N-(4-hydroxyphenyl)-3,5-dinitrobenzamide) favor non-antimicrobial applications, such as biosensor development, by enabling redox interactions .

Toxicity and Selectivity :

  • DNB1/DNB2 exhibit low cytotoxicity in mammalian cells, making them promising drug candidates .
  • Benzamide derivatives like 3,5-dinitrobenzamide () show low toxicity as coccidiostats, suggesting a favorable safety profile for the broader DNB class .

Resistance Mechanisms: Mutations in M. smegmatis DprE1 confer cross-resistance to both benzothiazinones and dinitrobenzamides, underscoring a shared target . This highlights the need for substituent diversity to overcome resistance.

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